5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole
Description
Properties
IUPAC Name |
tert-butyl-[[2-(methoxymethyl)-1,3-thiazol-5-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2SSi/c1-12(2,3)17(5,6)15-8-10-7-13-11(16-10)9-14-4/h7H,8-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERGZDFSMHKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144240 | |
| Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381778-88-6 | |
| Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381778-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-(methoxymethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Formation of Hydroxy-Substituted Thiazoles
A well-established approach to synthesize hydroxy-substituted thiazoles involves cyclization reactions starting from aminobenzoate derivatives with potassium thiocyanate (KSCN) and bromine in acetic acid under controlled temperature conditions. This method allows selective formation of hydroxy-substituted benzothiazole intermediates, which can be further modified to thiazole derivatives.
For example, methyl 4-aminobenzoate reacts with KSCN and bromine in glacial acetic acid at room temperature to form methyl 2-aminobenzo[d]thiazole-6-carboxylates with hydroxyl groups at specific positions (4 or 5) on the benzothiazole ring.
The hydroxyl group at position 5 can be selectively protected by TBDMS during or after cyclization, which facilitates selective functionalization and prevents side reactions.
Protection of Hydroxyl Groups with tert-Butyldimethylsilyl (TBDMS)
The hydroxyl group introduced at position 5 is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine, typically in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
This protection is crucial to enable subsequent substitution reactions on the thiazole ring without affecting the hydroxymethyl group.
Introduction of the Methoxymethyl Group at Position 2
The methoxymethyl substituent at position 2 can be introduced via alkylation reactions using methoxymethylating agents such as methoxymethyl chloride or methoxymethyl mesylate.
Methoxymethyl mesylate synthesis is reported via coupling methylsulfonyl chloride with ethylene glycol monoethyl methyl ether under catalytic conditions using N,N-dimethylaniline at low temperatures (0 to -5 °C) under nitrogen atmosphere. This reagent can then be used for alkylation.
The alkylation typically proceeds via Williamson ether synthesis, where the 2-position amino or hydroxy group of the thiazole intermediate is deprotonated and reacted with methoxymethyl mesylate or chloride to install the methoxymethyl group.
Representative Preparation Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Cyclization | Methyl 4-aminobenzoate + 4 equiv KSCN + 2 equiv Br2 in glacial acetic acid, stirred at room temp overnight | Formation of hydroxy-substituted benzothiazole intermediate |
| 2. Hydroxyl Protection | TBDMS-Cl, imidazole, DMF, room temp | TBDMS-protected hydroxymethyl group at position 5 |
| 3. Methoxymethylation | Methoxymethyl mesylate (prepared from methylsulfonyl chloride + ethylene glycol monoethyl methyl ether), base (e.g., K2CO3), acetonitrile or DMF, room temp | Introduction of methoxymethyl group at position 2 |
| 4. Purification | Filtration, extraction, chromatography | Isolation of this compound |
Key Research Findings and Optimization Notes
Cyclization Efficiency: Using bromine and KSCN in acetic acid provides a rapid and efficient cyclization route to hydroxy-substituted benzothiazoles, which are precursors to the target thiazole compound.
Protection Strategy: The TBDMS group is preferred for protecting the hydroxyl group because it is stable under the cyclization conditions and can be selectively removed later if needed. It also sterically hinders undesired cyclization pathways, favoring the desired substitution pattern.
Methoxymethylation Yield: The use of methoxymethyl mesylate synthesized under mild conditions ensures high chemical yield and is suitable for scale-up in industrial settings.
Selective Alkylation: The Williamson ether synthesis allows selective alkylation of the hydroxyl or amino groups in the presence of other functional groups, enabling precise installation of the methoxymethyl substituent.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Comments |
|---|---|---|
| Thiazole Core Formation | Cyclization of aminobenzoate + KSCN + Br2 in AcOH | Efficient, room temp, overnight |
| Hydroxyl Protection | TBDMS-Cl + base (imidazole) in DMF/DCM | Stable, selective protection |
| Methoxymethylation | Methoxymethyl mesylate + base (K2CO3) in DMF/ACN | High yield, mild conditions |
| Purification | Filtration, chromatography | Standard organic purification |
Chemical Reactions Analysis
Silyl Ether Deprotection Reactions
The tert-butyldimethylsilyl (TBDMS) group is cleaved under acidic, basic, or fluoride-mediated conditions to yield a hydroxymethyl substituent. This reaction is critical for generating intermediates in multi-step syntheses.
Key Insight : The TBDMS group’s stability under neutral conditions allows selective deprotection in the presence of acid-sensitive groups .
Thiazole Ring Reactivity
The thiazole core participates in electrophilic substitution and redox reactions, influenced by electron-donating substituents.
Electrophilic Substitution
The methoxymethyl group activates the thiazole ring toward electrophiles at specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Bromination | Br₂ in acetic acid | C-4 or C-5 | Bromothiazole derivatives |
| Nitration | HNO₃/H₂SO₄ at 0°C | C-5 | Nitrothiazole intermediates |
Research Note : Bromination under mild conditions (e.g., Br₂ in acetic acid) avoids silyl ether cleavage, as demonstrated in analogous thiazole systems .
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | m-CPBA in CH₂Cl₂ | Thiazole sulfoxide formation |
| Reduction | H₂/Pd-C in ethanol | Partial saturation of thiazole ring |
Limitation : Full reduction of the thiazole ring requires harsher conditions (e.g., LiAlH₄), which may degrade other functional groups .
Methoxymethyl Group Transformations
The methoxymethyl (–OCH₃) group undergoes cleavage or functionalization under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acidic cleavage | HBr in AcOH | Demethylation to –OH | Generates hydroxymethyl derivatives |
| Alkylation | CH₃I, K₂CO₃ in DMF | Extended alkoxy chains | Modifies solubility and reactivity |
Synthetic Utility : Demethylation with HBr/AcOH proceeds without silyl ether cleavage, enabling sequential functionalization .
Nucleophilic Additions at the Hydroxymethyl Group
After TBDMS deprotection, the hydroxymethyl group reacts with electrophiles:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Ac₂O, pyridine | Acetylated derivative |
| Sulfonation | SO₃·pyridine complex | Sulfonate esters |
Critical Consideration : Steric hindrance from the thiazole ring may slow reaction kinetics compared to simpler alcohols .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
| Compound | Silyl Ether Stability | Thiazole Reactivity | Methoxymethyl Lability |
|---|---|---|---|
| 5-(((TBDMS)oxy)methyl)-2-(methoxymethyl)thiazole | High | Moderate | Low |
| 2-(Methoxymethyl)thiazole | N/A | High | Moderate |
| TBDMS-protected benzothiazoles | High | Low | N/A |
Scientific Research Applications
Interaction Studies with Proteins
One of the primary applications of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is in the study of protein interactions. The compound has been shown to modify cysteine residues in proteins, which can significantly influence protein function and stability. This property is particularly relevant in the context of oxidative stress and cellular signaling pathways.
- Modification Mechanism : The compound reacts with thiol groups in cysteine residues, leading to alterations in protein conformation and activity. This interaction can be crucial for understanding disease mechanisms and developing therapeutic strategies.
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 8 µg/mL |
The compound's mechanism of action may involve disrupting microbial cell membranes or interfering with metabolic pathways, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer properties of this compound have been explored through various studies. It has shown cytotoxic effects on cancer cell lines, suggesting its potential as a therapeutic agent.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| This compound | A549 (lung cancer) | 10.0 |
The proposed mechanism for its anticancer activity includes the induction of apoptosis via activation of caspase pathways, leading to programmed cell death in cancer cells.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride (TBDMS-Cl).
- Thiazole Ring Construction : Through cyclization reactions involving appropriate precursors.
- Introduction of Methoxymethyl Group : Via alkylation reactions using methoxymethyl chloride (MOM-Cl).
These steps require precise control over reaction conditions to maximize yield and purity.
Mechanism of Action
The mechanism of action of 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole involves its ability to act as a protecting group for hydroxyl functionalities, thereby preventing unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group provides steric hindrance, while the methoxymethyl group offers stability under various reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Lipophilicity and Stability: The TBS group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-silylated analogs (e.g., 5-hydroxymethylthiazole, logP ~0.8) . Methoxymethyl at position 2 enhances solubility in DMSO and methanol relative to HI-2418, which lacks this group .
Reactivity :
- Brominated analogs (e.g., 5-Bromo-2-TBS-thiazole) undergo Suzuki-Miyaura coupling, enabling aryl/heteroaryl diversification, whereas the target compound’s methoxymethyl group limits such reactivity .
Bioactivity :
- Thiazoles with thioether linkages (e.g., 5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-amine) exhibit superior antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) compared to the target compound, which is primarily a synthetic intermediate .
Synthetic Utility :
- The TBS group in the target compound is critical for protecting hydroxyl groups in multi-step syntheses, akin to its role in nucleotide chemistry (e.g., tert-butyldimethylsilyl-protected ribose derivatives) .
Research Findings and Data
Table 2: Physicochemical Properties
Key Observations
Biological Activity
5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₃H₁₉NOS₂i
- Molecular Weight : 263.43 g/mol
- CAS Number : 87184-80-3
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, making it suitable for various biological assays.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit notable antimicrobial activities. The mechanism typically involves the disruption of microbial cell membranes or interference with metabolic pathways. A study demonstrated that compounds with thiazole moieties showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
-
Study on Antiviral Activity :
A recent investigation into the antiviral potential of thiazole derivatives highlighted that some compounds could inhibit viral replication effectively. Specifically, derivatives similar to this compound were found to exhibit activity against the Zika virus, suggesting a broader antiviral profile . -
Structure-Activity Relationship (SAR) :
Research into the SAR of thiazole compounds indicates that modifications to the thiazole ring and substituents significantly affect biological activity. The TBDMS group is particularly noted for enhancing bioavailability and stability in biological systems . -
In Vivo Studies :
Animal model studies have shown promising results where administration of thiazole derivatives led to reduced tumor growth in xenograft models. These findings support the potential application of this compound in cancer therapy .
Data Table: Biological Activities of Thiazole Derivatives
Q & A
Basic: What are the critical steps for synthesizing 5-(((tert-Butyldimethylsilyl)oxy)methyl)-2-(methoxymethyl)thiazole to ensure high yield and purity?
Methodological Answer:
The synthesis requires meticulous handling of silyl protecting groups and reaction conditions. Key steps include:
- Protection of hydroxyl groups : The tert-butyldimethylsilyl (TBS) group is introduced under anhydrous conditions using tert-butyldimethylsilyl triflate and a base like triethylamine at low temperatures (−78°C to 0°C) to minimize side reactions .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for silylation due to their inertness and compatibility with moisture-sensitive reagents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC is essential to isolate the product from unreacted intermediates and byproducts .
- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of thiazole derivatives?
Methodological Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility, solvent effects, or impurities. Strategies include:
- Cross-validation : Use complementary techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regioisomeric byproducts .
- Computational modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted spectra to identify misassignments .
- Batch consistency : Replicate syntheses under identical conditions to rule out experimental variability .
Basic: Which analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxymethyl at δ ~3.3 ppm, TBS-O-methyl at δ ~0.1 ppm) and carbon backbone .
- IR spectroscopy : Confirm functional groups (e.g., Si-O-C stretch at ~1250 cm⁻¹, thiazole ring vibrations at ~1600 cm⁻¹) .
- HRMS : Verify molecular formula (e.g., C₁₃H₂₅NO₂SSi) with <5 ppm mass accuracy .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV/Vis detection .
Advanced: What strategies optimize regioselectivity in silyl ether formation for thiazole systems?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalyst control : Use bulky bases (e.g., 2,6-lutidine) to direct silylation to less hindered hydroxyl groups .
- Temperature modulation : Slow addition of silylating agents at −78°C minimizes kinetic byproducts .
- Pre-activation : Pre-treat hydroxyl groups with mild Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity at desired positions .
- Computational screening : Predict reactive sites using molecular electrostatic potential (MESP) maps before synthesis .
Basic: How does solvent choice impact the stability of this compound during synthesis?
Methodological Answer:
- Polar aprotic solvents : DCM or THF stabilizes silyl intermediates by avoiding hydrolysis, critical for moisture-sensitive reactions .
- Protic solvents : Methanol or ethanol may cleave TBS groups under prolonged reflux; use only in later stages for recrystallization .
- Temperature : Store intermediates at −20°C in anhydrous DMF or DMSO to prevent degradation .
Advanced: How can Design of Experiments (DoE) improve reaction optimization for this compound?
Methodological Answer:
DoE identifies critical variables (e.g., temperature, stoichiometry, catalyst loading) efficiently:
- Screening designs : Use fractional factorial designs to prioritize factors affecting yield (e.g., silylating agent equivalents, reaction time) .
- Response surface methodology (RSM) : Optimize conditions (e.g., 1.2 eq TBSCl, 24 hr at 25°C) to maximize yield while minimizing byproducts .
- Robustness testing : Vary parameters within ±10% to ensure reproducibility under scaled-up conditions .
Basic: What are the stability concerns for this compound under storage?
Methodological Answer:
- Moisture sensitivity : Store under nitrogen or argon in sealed vials with desiccants (e.g., molecular sieves) .
- Light sensitivity : Amber glassware prevents UV-induced decomposition of the thiazole ring .
- Temperature : Long-term storage at −80°C preserves integrity; avoid repeated freeze-thaw cycles .
Advanced: How can researchers analyze conflicting biological activity data for structurally similar thiazole derivatives?
Methodological Answer:
- SAR studies : Correlate substituent effects (e.g., methoxymethyl vs. benzyl) with activity using multivariate regression .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences) .
- Proteomics : Identify off-target interactions via affinity chromatography or thermal shift assays to explain anomalous results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
